1-(3-Chloropropyl)-3-(4-nitrophenyl)urea
Overview
Description
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropropyl group and a nitrophenyl group attached to the urea moiety
Scientific Research Applications
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3-chloropropylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropylamine+4-nitrophenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products may include substituted ureas with different functional groups.
Reduction Reactions: The major product is 1-(3-Chloropropyl)-3-(4-aminophenyl)urea.
Hydrolysis: The products are typically amines and carbon dioxide.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-3-phenylurea: Lacks the nitro group, making it less reactive in reduction reactions.
1-(3-Chloropropyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group, affecting its chemical properties and reactivity.
1-(3-Chloropropyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group, which may influence its biological activity differently.
Uniqueness
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea is unique due to the presence of both a chloropropyl group and a nitrophenyl group, which confer distinct chemical and biological properties. The nitro group, in particular, allows for reduction reactions that can lead to the formation of reactive intermediates with potential biological activity.
Properties
IUPAC Name |
1-(3-chloropropyl)-3-(4-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-6-1-7-12-10(15)13-8-2-4-9(5-3-8)14(16)17/h2-5H,1,6-7H2,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLORBKQPKENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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